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Compound of Interest

1,2-Bis(4-chlorophenyl)-2-
Compound Name:

hydroxyethanone
CAS No.: 4254-20-0
Cat. No.: B1360399

Get Quote

\ J

Isomer Resolution, Physicochemical Profiling, and
Synthesis of Bis(4-chlorophenyl)acetic Acid (DDA)
Executive Summary: The C14H10CI202 Isomer

Paradox

In the context of drug development and environmental toxicology, the molecular formula
C14H10CI202 (MW: 281.13 g/mol ) refers to three distinct structural isomers with divergent
biological activities and physical properties. Accurate identification relies heavily on melting
point (MP) differentiation.

The primary compound of interest for biological monitoring and metabolic studies is Bis(4-
chlorophenyl)acetic acid (DDA), the terminal hydrophilic metabolite of DDT. However,
researchers must distinguish this from Bisphenol C (a polymer precursor and endocrine
disruptor) and 4,4'-Dichlorobenzoin (a synthetic intermediate).
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Table 1: Isomer Resolution by Physicochemical

Properties
Compound Melting Point Solubility Primary
Structure Type . ..
Name (°C) Profile Application
Bis(4- Soluble in EtOH,

Diphenylacetic
chlorophenyl)ace 167 — 169 °C

) ) acid derivative
tic acid (DDA)

Ether, Benzene;

Insoluble in H20

DDT Metabolite /

Biomarker

Dichlorovinyliden

Soluble in

Polymer Science

Bisphenol C ] 213-217°C / Endocrine
e bisphenol DMSO, MeOH
Research
Soluble in ]
4,4'- Alpha-hydroxy Synthetic
] ] 88-90°C Acetone, ]
Dichlorobenzoin ketone Intermediate
Chloroform

Critical Note: If your sample melts below 100°C, it is likely the benzoin derivative. If it melts

>200°C, it is the bisphenol. The target metabolite DDA melts strictly in the 167-169°C range.

Core Topic: Bis(4-chlorophenyl)acetic Acid (DDA)[4]

Physicochemical Profile

DDA serves as a critical reference standard in toxicology. Unlike its parent compound DDT,

which is highly lipophilic (logP ~6.9), DDA possesses a carboxylic acid moiety that increases

water solubility at physiological pH, facilitating renal excretion.

o |[UPAC Name: 2,2-Bis(4-chlorophenyl)acetic acid[1]

o CAS Registry Number: 83-05-6[2]

o pKa: ~3.8 (Predicted) — behaves as a weak acid, existing as a conjugate base in plasma.
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e LogP: 3.6 — Significantly lower than DDT, allowing for phase Il conjugation.
e UV/Vis Absorption:

at ~230 nm (Chlorobenzene chromophore).

Metabolic Significance

DDA is the final urinary metabolite of DDT. The transformation involves reductive dechlorination
to DDD, followed by oxidation of the alkyl chain.[3] This pathway is critical for understanding
the bioaccumulation kinetics of organochlorines.
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Figure 1: Metabolic biotransformation of DDT to DDA, highlighting the shift from lipophilicity to
hydrophilicity.

Experimental Protocols
Synthesis of Bis(4-chlorophenyl)acetic Acid (DDA)

While DDA can be isolated from biological matrices, analytical standards are synthesized via
Friedel-Crafts Hydroxyalkylation. This method is preferred over DDT hydrolysis due to higher
purity and avoidance of polychlorinated byproducts.

Reaction Mechanism: Condensation of chlorobenzene with glyoxylic acid in the presence of an
acid catalyst.

Protocol:
» Reagents:

o Chlorobenzene (Excess, serves as solvent/reactant)
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o Glyoxylic Acid Monohydrate (1.0 eq)

o Sulfuric Acid (98%, Catalyst) or Acetic Acid/H2SOa4 mix.

e Procedure:

o

Charge a round-bottom flask with Glyoxylic acid (0.1 mol) and Chlorobenzene (0.5 mol).

Cool to 0-5°C in an ice bath.

[¢]

[e]

Dropwise add concentrated H2SOa4 (0.2 mol) while maintaining temperature <10°C.

[e]

Allow the mixture to warm to room temperature and stir for 6-12 hours.
o Observation: The solution will darken as the condensation proceeds.
o Work-up:
o Pour the reaction mixture into crushed ice (200 g).
o Extract with Ethyl Acetate (3 x 50 mL).
o Wash the organic layer with Brine and Water.

o Purification: Extract the organic layer with 10% Na2COs (aq). The DDA will move to the
aqueous phase as the salt, leaving non-acidic impurities (like unreacted chlorobenzene) in
the organic phase.

o Acidify the aqueous layer with HCI to pH 1 to precipitate crude DDA.

o Recrystallization: Recrystallize from Ethanol/Water (1:1) or Acetic Acid.[1][4]
« Validation:

o Dry the white crystals.

o Target Melting Point: 167-169°C.[5]

Analytical Quantification (HPLC-UV)
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For pharmacokinetic studies, DDA must be quantified in plasma or urine.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 um, 4.6 x 150 mm).
e Mobile Phase:
o Solvent A: 0.1% Formic Acid in Water.
o Solvent B: Acetonitrile.
o Gradient: 40% B to 90% B over 10 minutes.
e Flow Rate: 1.0 mL/min.
e Detection: UV at 230 nm.

e Retention Time: DDA typically elutes before DDT and DDE due to the polar carboxylic acid
group.

Secondary Isomer: Bisphenol C

Bisphenol C (CAS 14868-03-2) is structurally related to Bisphenol A (BPA) but contains a
dichlorovinylidene group.[6]

e Structure: 4,4'-(2,2-dichloroethene-1,1-diyl)diphenol.

o Relevance: High-performance polycarbonate precursor; investigated for enhanced flame
retardancy compared to BPA.

o Toxicity: Exhibits estrogenic activity similar to BPA; handling requires strict PPE (gloves,
respirator) to prevent endocrine disruption.

 Differentiation: The phenolic hydroxyl groups make it soluble in basic solutions (forming
phenoxides), similar to DDA, but its melting point (>210°C) is the definitive identifier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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